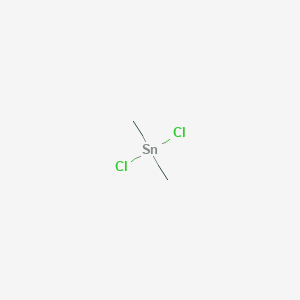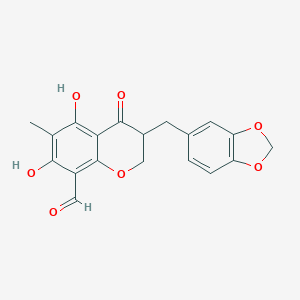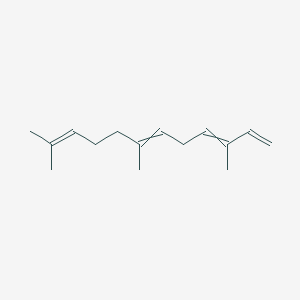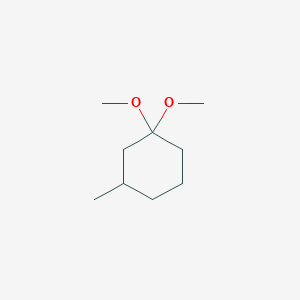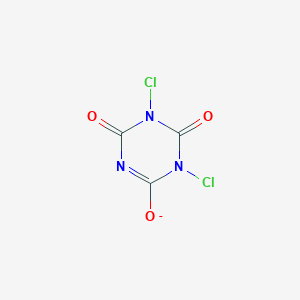
叔丁基 6-氨基-3,4-二氢异喹啉-2(1h)-羧酸酯
描述
Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that is structurally related to a variety of synthetic intermediates and pharmaceutical agents. The tert-butyl group is a common protecting group in organic synthesis, often used to shield carboxylic acids from unwanted reactions. The isoquinoline moiety is a structural component found in many biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with high selectivity and yield. For instance, an improved synthesis of a closely related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a 95% yield with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . Another example is the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in marine drug synthesis, which involved condensation followed by cyclodehydration and hydrolysis . Additionally, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction leading to imidazoquinolines and isoquinolines, demonstrating the versatility of tert-butyl compounds in complex syntheses .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined by X-ray analysis, revealing stabilizing aromatic π-stacking interactions and hydrogen bonds . Similarly, the crystal and molecular structure of a thienopyridine derivative was characterized, showing intramolecular hydrogen bonding .
Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could then be further modified through reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation . This demonstrates the reactivity of tert-butyl-protected compounds in cycloadditions and subsequent transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds can be influenced by their functional groups and molecular structure. For example, intramolecular charge transfer and dual fluorescence were observed in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, indicating that the tert-butyl group can affect the electronic properties of a molecule . The thermal, X-ray, and DFT analyses of thienopyridine derivatives provided insights into their stability and intramolecular interactions, which are crucial for understanding their behavior in different conditions .
科学研究应用
化学合成和试剂应用
叔丁基 6-氨基-3,4-二氢异喹啉-2(1h)-羧酸酯已用于各种化学合成和作为试剂。例如,Saito 等人 (2009) 和 Saito 等人 (2006) 讨论了它作为叔丁氧羰基化试剂用于酸性质子含有的底物(如酚和胺),在温和条件下提供化学选择性反应 (Saito 等人,2009) (Saito 等人,2006).
用于合成海洋药物中间体
Li 等人 (2013) 合成了 6-叔丁基-4-苯基-4H-色满-2-羧酸,这是海洋药物合成中的一个关键中间体,表明类似化合物在开发潜在抗肿瘤剂中的作用 (Li 等人,2013).
在级联反应中的应用
Ivanov (2020) 证明了叔丁基衍生物在级联反应中形成复杂有机结构的用途,突出了这些化合物合成有机化学的多功能性 (Ivanov,2020).
对药物化学的贡献
O’Neill 等人 (2009) 讨论了该化合物在开发新型 4-氨基喹啉抗疟药中的作用,表明其在药物开发中的潜力,证明了该化合物在药物化学中的相关性 (O’Neill 等人,2009).
有机化学探索
其他研究,例如 Moskalenko 和 Boev (2014) 和 Li 和 Yang (2005) 的研究,探索了它的化学转化和环化反应,进一步证明了它在多种有机合成应用中的用途 (Moskalenko 和 Boev,2014) (Li 和 Yang,2005).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
属性
IUPAC Name |
tert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOIFCYZWOTWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373344 | |
| Record name | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1h)-carboxylate | |
CAS RN |
164148-92-9 | |
| Record name | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




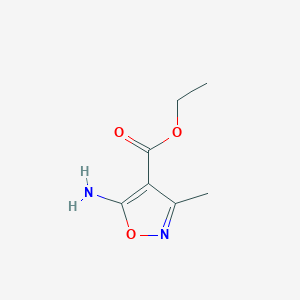
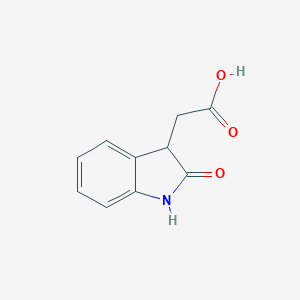
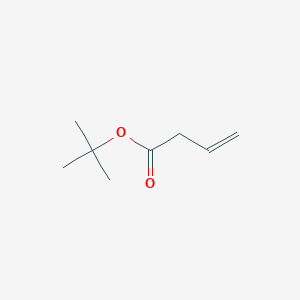
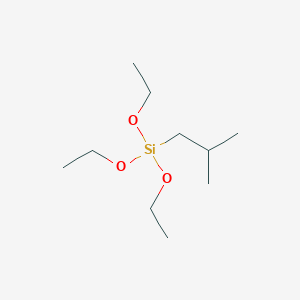
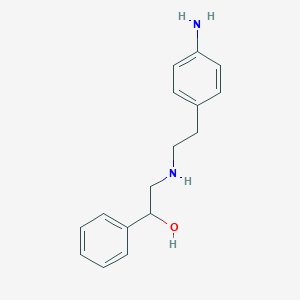
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

